4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis. The reaction conditions include maintaining a controlled temperature and using appropriate solvents such as toluene .
Industrial Production Methods: For industrial production, the process involves the use of inexpensive and readily available raw materials. The reaction is carried out in a closed reaction flask with controlled temperature and stirring conditions. The product is then purified through standard separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are of interest in pharmaceutical and agrochemical applications .
Scientific Research Applications
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
- Trifluoromethylbenzenes
- Trifluoromethylphenols
- Trifluoromethylbenzoic acids
Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid stands out due to its thiazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C5H2F3NO2S |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-12-3(2)4(10)11/h1H,(H,10,11) |
InChI Key |
WOXQNTDFDZSGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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